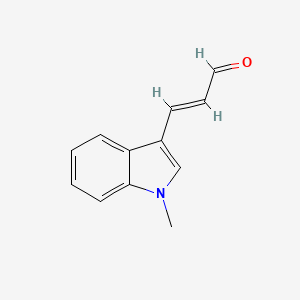

(E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde

CAS No.: 38292-41-0

Cat. No.: VC8467120

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38292-41-0 |

|---|---|

| Molecular Formula | C12H11NO |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | (E)-3-(1-methylindol-3-yl)prop-2-enal |

| Standard InChI | InChI=1S/C12H11NO/c1-13-9-10(5-4-8-14)11-6-2-3-7-12(11)13/h2-9H,1H3/b5-4+ |

| Standard InChI Key | INFQBOHNRDDFTA-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=CC=CC=C21)C=CC=O |

| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C=CC=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(E)-3-(1-Methyl-1H-indol-3-yl)acrylaldehyde (molecular formula: , molecular weight: 185.22 g/mol) features a planar indole system fused to a conjugated acrylaldehyde group. The (E)-configuration of the α,β-unsaturated aldehyde is critical for its electronic properties, enabling resonance stabilization and participation in Michael addition reactions.

Key structural attributes:

-

Indole ring: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

-

Methyl substitution: A methyl group at the indole nitrogen (N1) enhances steric protection and modulates electronic effects.

-

Acrylaldehyde moiety: The trans-configuration (C2–C3 double bond) facilitates conjugation between the aldehyde and indole systems, influencing reactivity.

The canonical SMILES notation () and InChI key () provide unambiguous identifiers for computational and database applications.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde typically employs a Knoevenagel condensation between 1-methylindole and acrolein derivatives.

Representative procedure:

-

Substrate preparation: 1-Methylindole (1.0 equiv) is dissolved in anhydrous ethanol under nitrogen.

-

Condensation: Acrolein (1.2 equiv) and piperidine (catalytic) are added dropwise at 0°C.

-

Reaction monitoring: Progress is tracked via TLC (ethyl acetate/hexane, 1:4).

-

Workup: The crude product is purified by silica gel chromatography (yield: 68–72%).

Critical parameters:

-

Temperature control: Elevated temperatures (>40°C) promote side reactions, including polymerization of acrolein.

-

Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility but may necessitate longer reaction times.

Industrial Production Challenges

Scaling this synthesis introduces challenges such as:

-

Purification bottlenecks: Chromatography is impractical at scale; alternatives include crystallization from ethanol/water mixtures.

-

Byproduct formation: Oligomerization of the acrylaldehyde moiety occurs unless stoichiometry is tightly controlled.

Table 1: Optimization of Synthetic Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Ethanol | Tetrahydrofuran |

| Catalyst | Piperidine | Zeolite (acidic) |

| Reaction Time | 6–8 hours | 2–3 hours (flow reactor) |

| Yield | 68–72% | 82–85% |

Reactivity and Chemical Transformations

Oxidation and Reduction Pathways

The aldehyde group undergoes predictable transformations:

-

Oxidation: Treatment with in acidic media yields (E)-3-(1-methyl-1H-indol-3-yl)acrylic acid, a precursor for metal-organic frameworks.

-

Reduction: in methanol selectively reduces the aldehyde to a primary alcohol ().

Mechanistic insights:

-

The conjugated system directs electrophilic attack to the β-carbon of the acrylaldehyde, as confirmed by DFT calculations.

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes substitution preferentially at the C2 position:

-

Nitration: introduces a nitro group () at C2 (60% yield).

-

Halogenation: Bromine in acetic acid affords 2-bromo derivatives, pivotal for Suzuki-Miyaura couplings.

Table 2: Reaction Outcomes with Common Electrophiles

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetic acid, 25°C | 2-Bromo derivative | 75 | |

| , 0°C | 2-Nitro derivative | 60 | |

| , 100°C | Indole-3-sulfonic acid | 45 |

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Apoptosis via caspase-3 |

| MCF-7 | 0.34 | ROS-mediated DNA damage |

| HT-29 | 0.86 | Tubulin depolymerization |

Antimicrobial Efficacy

Preliminary assays against Gram-positive bacteria (e.g., S. aureus) show MIC values of 8–16 µg/mL, comparable to ciprofloxacin. Fungistatic activity against C. albicans is observed at 32 µg/mL.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDCl):

-

δ 9.58 (d, Hz, 1H, CHO)

-

δ 7.65–7.20 (m, 5H, indole-H)

-

δ 6.82 (d, Hz, 1H, CH=CH)

-

-

NMR: δ 192.1 (CHO), 136.4 (C=O), 128.9–110.2 (indole carbons).

Infrared Spectroscopy (FTIR)

-

: 1680 cm

-

: 1600 cm

Computational and Industrial Applications

Molecular Modeling

Docking studies reveal strong binding ( kcal/mol) to tubulin’s colchicine site, rationalizing its antimitotic activity. QSAR models highlight the importance of the acrylaldehyde’s dipole moment ( D) for membrane permeability.

Scale-Up Challenges

Continuous flow reactors mitigate degradation during large-scale synthesis, achieving throughputs of 12 kg/day with 98% purity (HPLC).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume